4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid
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Overview
Description
4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid is a complex organic compound with the molecular formula C15H11ClN2O3S and a molecular weight of 334.77 g/mol. This compound features a benzoic acid moiety linked to a pyridazinone ring, which is further substituted with a chlorothiophene group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of chlorothiophene with a halogenated pyridazinone.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyridazinone derivative with a benzoic acid derivative, often using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorothiophene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-boronic acid: A boronic acid derivative used in similar coupling reactions.
4-(5-Chlorothiophen-2-yl)benzoic acid: A structurally related compound with similar chemical properties.
Uniqueness
4-(3-(5-Chlorothiophen-2-yl)-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid is unique due to its combination of a pyridazinone ring with a chlorothiophene group and a benzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(5-chlorothiophen-2-yl)-6-oxo-4,5-dihydropyridazin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-13-7-6-12(22-13)11-5-8-14(19)18(17-11)10-3-1-9(2-4-10)15(20)21/h1-4,6-7H,5,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQGNVRRVBWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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